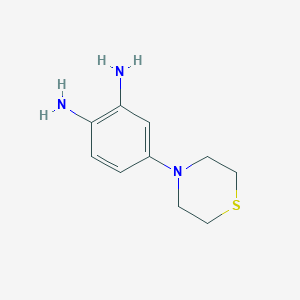

4-Thiomorpholin-4-ylbenzene-1,2-diamine

Description

BenchChem offers high-quality 4-Thiomorpholin-4-ylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiomorpholin-4-ylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-thiomorpholin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYSLDNVBQZSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activities of 4-Thiomorpholin-4-ylbenzene-1,2-diamine Analogs

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The thiomorpholine ring, a sulfur-containing heterocyclic motif, has emerged as one such scaffold, with its derivatives demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific class of these compounds: 4-Thiomorpholin-4-ylbenzene-1,2-diamine and its analogs. The strategic incorporation of a thiomorpholine moiety onto a benzene-1,2-diamine core presents a unique chemical architecture with significant potential for therapeutic innovation.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the synthesis, potential biological activities, and robust experimental protocols for the evaluation of these promising compounds. Our narrative is grounded in scientific integrity, drawing upon established methodologies and the latest research to provide a self-validating framework for investigation.

I. The Core Moiety: Synthesis and Characterization

The synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs is a critical first step in exploring their biological potential. A common and effective method for creating the core structure involves a nucleophilic aromatic substitution reaction. A generalized synthetic scheme is presented below, drawing from established protocols for similar thiomorpholine-substituted aromatic compounds.

A plausible synthetic route to the parent compound, 4-(Thiomorpholin-4-yl)benzene-1,2-diamine, starts with the reaction of 4-fluoronitrobenzene with thiomorpholine. The resulting 4-(4-nitrophenyl)thiomorpholine can then be reduced to the corresponding aniline derivative, 4-thiomorpholinoaniline. Subsequent selective nitration and reduction steps would yield the target diamine.

A related synthetic pathway has been successfully employed to generate 4-thiomorpholin-4-ylbenzohydrazide, a structurally similar compound with demonstrated biological activity. This method involves the reaction of thiomorpholine with p-chlorobenzonitrile, followed by hydrolysis to the corresponding benzoic acid, conversion to the benzoyl chloride, and finally, reaction with hydrazine hydrate. This established protocol provides a strong foundation for the synthesis of a variety of analogs.

Experimental Protocol: General Synthesis of 4-Thiomorpholinyl-Substituted Benzene Derivatives

This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for specific analogs.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of a suitable starting material (e.g., 4-fluoronitrobenzene or p-chlorobenzonitrile) in an appropriate solvent (e.g., acetonitrile or ethanol), add thiomorpholine and a base such as triethylamine or anhydrous potassium carbonate.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

Step 2: Functional Group Interconversion (Example for Diamine Synthesis)

-

The nitro-substituted intermediate from Step 1 can be reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., SnCl2/HCl).

-

Further functionalization, such as nitration of the aniline derivative followed by another reduction, can be employed to introduce the second amine group, yielding the desired 1,2-diamine.

Step 3: Characterization The structure of the synthesized analogs should be unequivocally confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

II. Potential Biological Activities: A Multifaceted Profile

The thiomorpholine scaffold is associated with a diverse array of biological activities, suggesting that 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs are likely to be versatile bioactive molecules.

A. Antimicrobial Activity

Derivatives of thiomorpholine have shown notable antibacterial and antifungal properties. The rationale behind synthesizing these compounds often involves increasing their lipophilicity (Log P value), which can enhance their ability to penetrate microbial cell membranes and increase intracellular concentrations, potentially overcoming microbial resistance mechanisms.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

-

Preparation of Inoculum: Grow microbial cultures (bacterial or fungal strains) in appropriate broth overnight at their optimal temperature. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compounds: Prepare stock solutions of the synthesized analogs in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microbes with no compound) and a negative control (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Anticancer Activity

The morpholine and thiomorpholine nuclei are present in numerous anticancer agents. Their derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell signaling pathways, such as PI3 kinase.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Anti-inflammatory Activity

Several morpholine and thiomorpholine derivatives have demonstrated significant anti-inflammatory properties. Some have been shown to be more active than well-known non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid. The mechanism of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

III. Data Presentation and Visualization

For a clear and comparative analysis of the biological activities of a series of 4-Thiomorpholin-4-ylbenzene-1,2-diamine analogs, the quantitative data should be summarized in a structured table.

| Compound ID | Substitution Pattern | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) | Anti-inflammatory IC50 (µM) |

| Analog 1 | R1 = H, R2 = H | Data | Data | Data |

| Analog 2 | R1 = Cl, R2 = H | Data | Data | Data |

| Analog 3 | R1 = H, R2 = OCH3 | Data | Data | Data |

| Reference Drug | - | Data | Data | Data |

A hypothetical data table for summarizing biological activities.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Safety data sheet (SDS) and handling hazards for 4-Thiomorpholin-4-ylbenzene-1,2-diamine

Executive Summary & Chemical Profile

4-Thiomorpholin-4-ylbenzene-1,2-diamine (CAS: 1696692-81-5) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and dye intermediates. Structurally, it consists of an o-phenylenediamine core substituted at the 4-position with a thiomorpholine ring.

This guide addresses the critical gap in standardized safety data for this emerging compound. While specific commercial Safety Data Sheets (SDS) often list hazards as "To Be Confirmed" (TBC), a rigorous Structure-Activity Relationship (SAR) analysis mandates treating this substance as a high-potency sensitizer and oxidation-prone irritant .

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-(4-Thiomorpholinyl)-1,2-benzenediamine |

| CAS Number | 1696692-81-5 |

| Molecular Formula | C₁₀H₁₅N₃S |

| Molecular Weight | 209.31 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1] |

| Key Moieties | o-Phenylenediamine (Redox active, sensitizer); Thiomorpholine (Lipophilic, metabolic soft spot).[2] |

Hazard Identification & Toxicological Mechanisms

Scientific Integrity Note: In the absence of comprehensive in vivo toxicology data for this specific CAS, safety protocols must be grounded in the properties of its functional groups: the o-phenylenediamine (OPD) core and the thiomorpholine ring.

GHS Classification (Derived & Conservative)

Based on read-across from structurally similar o-phenylenediamines and thiomorpholine derivatives, the following GHS classifications are assigned for risk management:

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[4][5][6]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.[3][5][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanisms

Understanding the why behind the hazard allows for better protection.

-

Sensitization & Haptenization: The o-diamine motif is metabolically active. It can undergo auto-oxidation to form quinone diimines (reactive electrophiles). These species can covalently bind to skin proteins (haptenization), triggering a T-cell mediated immune response (Contact Dermatitis).

-

Oxidative Stress: The thiomorpholine sulfur atom is susceptible to S-oxidation (forming sulfoxides/sulfones), while the diamine is prone to N-oxidation. This redox cycling can generate Reactive Oxygen Species (ROS) in biological systems, contributing to cellular stress.

Figure 1: Potential Metabolic & Oxidation Pathways The following diagram illustrates the oxidative risks associated with the o-phenylenediamine core.

Caption: Figure 1. Mechanism of hapten formation via oxidation of the diamine core, leading to skin sensitization risks.

Risk Assessment & Handling Protocols

This section outlines a self-validating workflow. If the compound changes color (darkens) during storage or handling, the "Inert Atmosphere" protocol was breached, and purification may be required.

Engineering Controls

-

Primary: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .

-

Secondary: For quantities >1g or extended handling, use a Glove Box under Nitrogen/Argon to prevent oxidative degradation and inhalation exposure.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) if outside containment; P100/P3 respirator recommended for spill cleanup.

-

Hands: Double-gloving is mandatory due to the high sensitization potential.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene. Change outer gloves immediately upon contamination.

-

-

Eyes: Chemical splash goggles.[4]

Step-by-Step Handling Workflow

Protocol: Safe Weighing & Solubilization

-

Preparation:

-

Equip PPE (Double nitrile gloves, lab coat, goggles).

-

Verify Fume Hood flow rate (>100 fpm).

-

Prepare solvent (DMSO or DMF) and a waste container for contaminated solids.

-

-

Visual Inspection (Self-Validation):

-

Inspect the source container. The solid should be off-white to pale yellow/tan.

-

Critical Check: If the solid is dark brown or purple, significant oxidation has occurred. Purity check (LC-MS) is required before use.

-

-

Weighing:

-

Solubilization:

-

Add solvent (e.g., DMSO) immediately to the weighed solid.

-

Vortex until dissolved. Solutions are more stable than the solid if kept cold and dark.

-

-

Decontamination:

-

Wipe balance and work area with 10% bleach (to oxidize/degrade amine residues) followed by water.

-

Dispose of wipes in hazardous solid waste.

-

Figure 2: Safe Handling Logic Flow

Caption: Figure 2. Decision matrix for handling 4-Thiomorpholin-4-ylbenzene-1,2-diamine based on visual oxidation cues.

Emergency Response & Waste Management

Spill Response

-

Small Spill (<500 mg):

-

Large Spill: Isolate the lab and contact EHS/Emergency Services.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[10] Remove contact lenses if present.[3][4][5][6][7][8][9][10] Seek immediate medical attention.

-

Skin Contact: Wash with copious soap and water.[4][5][8] Do not use ethanol (increases skin absorption). If rash occurs, seek medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[3][4][5][7][9][10]

Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Protocol: Dissolve solid waste in a combustible solvent (acetone/ethanol) and dispose of in the "Organic Waste - Halogen Free" stream (unless thiomorpholine sulfur dictates specific sulfur-waste streams per local regulations).

-

Container: Triple rinse empty containers before disposal.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Phenylenediamine Derivatives and Toxicity Profiles. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonized classification for 1,2-diaminobenzene derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Context for synthetic route and precursors). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. leap.epa.ie [leap.epa.ie]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.fi [fishersci.fi]

Navigating the Conformational Landscape: A Guide to the Thermodynamic Stability of Thiomorpholine Rings in Diamine Compounds

An In-Depth Technical Guide:

Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine ring, a saturated six-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its utility stems from its ability to act as a versatile building block, offering a unique combination of properties compared to its more common oxygen-containing analog, morpholine. The replacement of oxygen with a sulfur atom increases lipophilicity and introduces a "metabolically soft spot" that can be readily oxidized to the corresponding sulfoxide or sulfone, providing a handle for modulating pharmacokinetic properties. Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antihyperlipidemic effects.

In the context of diamine compounds—molecules bearing a second amine functionality—the thiomorpholine ring introduces specific three-dimensional constraints. The thermodynamic stability of the ring's conformation is not merely an academic curiosity; it is a critical determinant of how the molecule presents its pharmacophoric features to a biological target. An understanding of the conformational preferences and the energetic landscape of the thiomorpholine ring is therefore paramount for the rational design of potent and selective drug candidates. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of the thiomorpholine ring in diamine compounds, coupled with practical methodologies for its investigation.

Section 1: The Fundamentals of Thiomorpholine Ring Conformation

Like its carbocyclic counterpart, cyclohexane, the thiomorpholine ring is not planar. To alleviate angle and torsional strain, it predominantly adopts a chair conformation , which is significantly lower in energy than alternative boat or twist-boat forms. This chair conformation is characterized by two distinct substituent positions on each atom: axial (pointing perpendicular to the ring's plane) and equatorial (pointing outwards from the ring's equator).

The thiomorpholine ring can undergo a "ring flip," converting one chair conformation into another. In this process, all axial substituents become equatorial, and vice versa. For an unsubstituted thiomorpholine ring, these two chair forms are identical and have the same energy. However, when substituents are present on the nitrogen or carbon atoms, the two chair conformers are often no longer energetically equivalent. The system will exist as an equilibrium mixture, with the thermodynamically more stable conformer being the major component.

Caption: A diagram illustrating the conformational equilibrium between two chair forms of a substituted thiomorpholine.

Section 2: Key Factors Governing Thermodynamic Stability in Diamine Compounds

The position of the conformational equilibrium (and thus, the overall thermodynamic stability) is a delicate balance of several interacting forces. In diamine compounds, these factors can be particularly complex.

Steric Effects (A-Values)

The preference for a substituent to occupy the equatorial position is primarily driven by steric hindrance. An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its "A-value" (conformational free energy). Larger substituents have larger A-values and a stronger preference for the equatorial position. For the thiomorpholine ring, the longer C-S bond length compared to a C-C bond can slightly alter the ring geometry and the magnitude of these steric clashes compared to cyclohexane.

Electronic and Stereoelectronic Effects

Electronic effects can sometimes override steric considerations. For instance, the anomeric effect, involving the interaction of a lone pair on an atom with an adjacent antibonding orbital (n → σ*), can stabilize conformations that would otherwise be sterically disfavored. In thiomorpholine, the lone pairs on both the nitrogen and sulfur atoms can participate in such stereoelectronic interactions, influencing the conformational preference of substituents, particularly at the C2 and C6 positions.

Intramolecular Interactions in Diamines

The presence of a second amine group, typically on a side chain attached to the thiomorpholine nitrogen, introduces the possibility of intramolecular interactions.

-

Hydrogen Bonding: If the side chain is of appropriate length and flexibility, the second amine group (as a donor) can form an intramolecular hydrogen bond with the thiomorpholine sulfur or nitrogen atom (as acceptors). This can lock the molecule into a specific conformation, significantly increasing its stability.

-

Electrostatic Interactions: The basicity of the two nitrogen atoms is a critical factor. At physiological pH, one or both amines may be protonated. The resulting positive charges will repel each other, forcing the molecule to adopt a more extended conformation to minimize this electrostatic repulsion. This effect is highly dependent on the pKa of each amine and the pH of the medium.

Solvent Effects

The surrounding solvent can significantly influence the conformational equilibrium.

-

Polar Solvents: Polar solvents can stabilize conformers with a larger dipole moment. If the axial and equatorial conformers have different polarities, changing the solvent can shift the equilibrium. For instance, a polar, hydrogen-bonding solvent like water can compete with intramolecular hydrogen bonds, potentially favoring a different conformation than what is observed in a nonpolar solvent like chloroform.

-

Dielectric Constant: Solvents with a high dielectric constant can more effectively shield the electrostatic repulsion between protonated amine groups, potentially allowing for more compact conformations than would be possible in a low-dielectric medium.

Section 3: Methodologies for Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of thiomorpholine ring stability.

Caption: A workflow for determining the thermodynamic stability of a thiomorpholine-containing compound.

Experimental Techniques

NMR is the most powerful tool for studying molecular conformation in solution.

-

¹H NMR Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of protons and, by extension, the ring's conformation. For example, a large coupling constant (~10-13 Hz) is indicative of an axial-axial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

Variable-Temperature (VT) NMR: This is the gold standard for determining thermodynamic parameters. By recording spectra at different temperatures, one can observe changes in the populations of the conformers. If the rate of interconversion is slow enough at low temperatures (a condition known as "slow exchange"), separate signals for each conformer can be observed. The ratio of the integrals of these signals directly gives the equilibrium constant (Keq) at that temperature. Plotting ln(Keq) versus 1/T (a van 't Hoff plot) yields the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, from which the Gibbs free energy (ΔG°) can be calculated.

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state. This reveals precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

-

Causality and Caveats: While invaluable, it is crucial to recognize that the solid-state conformation represents a single, low-energy state that may be influenced by crystal packing forces. It is not necessarily the most stable or most biologically relevant conformation in solution. However, it provides an excellent starting point for computational studies and helps validate geometric parameters.

Computational Chemistry

Computational methods are indispensable for calculating the relative energies of different conformers and understanding the underlying forces.

-

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of different possible conformers (e.g., axial and equatorial chair forms, boat forms) and calculate their relative electronic energies.

-

Expert Insight: The choice of functional and basis set is critical. Standard functionals like B3LYP can be unreliable for conformational energies. It is imperative to use functionals that properly account for non-covalent dispersion interactions, such as the M06-2X or B2PLYP-D methods, to obtain accurate results.

-

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the conformational landscape. By simulating the molecule in a box of explicit solvent molecules, one can directly probe the influence of the solvent on conformational preferences and observe transitions between different states.

Section 4: Data Presentation and Protocols

Table 1: Representative Thermodynamic Data

The following table presents hypothetical data for a diamine compound, illustrating how results from a VT-NMR experiment would be summarized.

| Solvent | Major Conformer | Keq (Axial/Equatorial) at 298 K | ΔG° (kcal/mol) at 298 K |

| CDCl₃ | Equatorial | 0.15 | +1.1 |

| D₂O (pH 7.4) | Equatorial | 0.05 | +1.8 |

| D₂O (pH 4.0) | Equatorial | 0.02 | +2.3 |

Causality: The increasing preference for the equatorial conformer (lower Keq, more positive ΔG°) in D₂O, especially at low pH, suggests that electrostatic repulsion between the two protonated nitrogen atoms is a dominant factor, forcing the side chain into the less sterically hindered equatorial position to maximize separation.

Experimental Protocol: Variable-Temperature (VT) ¹H NMR Spectroscopy

Objective: To determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the chair-chair interconversion of a thiomorpholine-containing diamine.

Instrumentation: NMR spectrometer (≥400 MHz) equipped with a variable-temperature control unit.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified diamine compound in ~0.6 mL of a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD, which remains liquid at low temperatures).

-

Filter the solution into a high-quality NMR tube.

-

Self-Validation: The choice of solvent is critical. It must not freeze at the lowest temperature to be studied and should fully dissolve the compound.

-

-

Initial Spectrometer Setup (Room Temperature):

-

Tune and shim the spectrometer for optimal resolution.

-

Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Identify characteristic peaks that are likely to shift or split upon cooling (e.g., protons alpha to the nitrogen or sulfur).

-

-

Cooling and Data Acquisition:

-

Lower the temperature in increments of 10 K (e.g., 288 K, 278 K, etc.).

-

At each temperature, allow the sample to equilibrate for at least 5-10 minutes. Expert Insight: Equilibration time is crucial for accurate temperature measurement and to ensure the sample has reached thermodynamic equilibrium.

-

Re-shim the spectrometer at each new temperature, as magnetic field homogeneity is temperature-dependent.

-

Acquire a ¹H spectrum at each temperature, noting the exact temperature reading.

-

Continue cooling until distinct signals for the two conformers are observed (the "slow-exchange regime") or until the lower limit of the instrument/solvent is reached.

-

-

Data Analysis:

-

At each temperature in the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial conformers. Let the integrals be I_ax and I_eq.

-

Calculate the equilibrium constant, Keq = [Axial]/[Equatorial] = I_ax / I_eq.

-

Calculate the Gibbs free energy at each temperature using the equation: ΔG° = -RT ln(Keq) .

-

Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (in Kelvin).

-

Perform a linear regression on the plot. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R , where R is the gas constant (1.987 cal/mol·K).

-

-

Final Validation:

-

Use the calculated ΔH° and ΔS° to calculate ΔG° at 298 K (ΔG° = ΔH° - TΔS° ) and compare it with the value obtained from the room temperature equilibrium (if measurable) to ensure consistency.

-

Conclusion

The thermodynamic stability of the thiomorpholine ring in diamine compounds is a complex interplay of steric, electronic, intramolecular, and solvent-dependent factors. A thorough characterization of the conformational landscape is not an optional exercise but a fundamental component of modern, structure-based drug design. By leveraging a synergistic combination of high-resolution NMR spectroscopy and validated computational modeling, researchers can gain critical insights into the three-dimensional structure and energetic profile of their molecules. This knowledge enables the fine-tuning of molecular architecture to optimize target engagement, improve pharmacokinetic properties, and ultimately accelerate the development of novel therapeutics.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

-

Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258.

-

Janeš, D., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833.

-

Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(8), 556-565.

-

Eliel, E. L., & Hofer, O. (1973). Conformational analysis. XXVII. Solvent effects in conformational equilibriums of heterosubstituted 1,3-dioxanes. Journal of the American Chemical Society, 95(24), 8041–8045.

-

BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.

-

Allinger, N. L., & Freiberg, L. A. (1960). The Conformation of Piperidine. Journal of the American Chemical Society, 82(9), 2393–2394.

-

Li, H., et al. (2021). From Rigid Pillararene to Flexible Crown Ether The Effects of the Solvents on the Macrocyclic Structures. Journal of the Brazilian Chemical Society, 32(10), 2055-2062.

-

Vandeputte, D. F., et al. (2014). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 16(29), 15205-15216.

-

Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023). Journal of the American Chemical Society.

-

ChemTalk. (n.d.). Ring Conformation. ChemTalk.

-

Sarkar, S., & Guchhait, N. (2013). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 680-686.

-

Chemistry LibreTexts. (2021). 4.1: Cyclohexane Ring Conformations. Chemistry LibreTexts.

-

da Silva, J. P., et al. (2009). Effect of ring substitution on the S-H bond dissociation enthalpies of thiophenols. An experimental and computational study. The Journal of Organic Chemistry, 74(22), 8760–8767.

-

Cherblanc, F. L., et al. (2013). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry, 34(19), 1649-1658.

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Organic Chemistry Portal.

-

synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Gutmann, B., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2352-2358.

- Poupaert, J. H., et al. (1985).

The Emergence of a Privileged Scaffold: A Technical Guide to the History and Discovery of Thiomorpholinyl-Benzene Diamine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and evolving significance of thiomorpholinyl-benzene diamine compounds in medicinal chemistry. We will delve into the rationale behind their synthesis, their diverse biological activities, and the key structure-activity relationships that have established them as a privileged scaffold in modern drug discovery, with a particular focus on their role as kinase inhibitors.

Introduction: The Thiomorpholine Moiety as a Versatile Pharmacophore

The journey of thiomorpholinyl-benzene diamine compounds is rooted in the broader appreciation of the thiomorpholine ring as a valuable heterocyclic motif in drug design.[1] Thiomorpholine, a saturated six-membered ring containing both a sulfur and a nitrogen atom, offers a unique combination of properties that medicinal chemists have leveraged to enhance the therapeutic potential of various molecular scaffolds.[1] Its non-planar, flexible conformation, coupled with the ability of the sulfur atom to engage in various interactions and undergo metabolic oxidation, provides a powerful tool for modulating physicochemical and pharmacokinetic properties.[2]

The incorporation of a thiomorpholine ring can influence a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[2] This versatility has led to the exploration of thiomorpholine-containing compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Early Discoveries and the Rationale for the Thiomorpholinyl-Benzene Diamine Scaffold

The initial exploration of thiomorpholine derivatives was largely driven by the desire to create novel chemical entities with diverse pharmacological profiles. Early research focused on the synthesis of various substituted thiomorpholines and screening them for a range of biological activities. These studies revealed that the thiomorpholine moiety could impart potent antimicrobial, anti-inflammatory, and antioxidant properties to a parent molecule.[3]

The strategic combination of the thiomorpholine ring with a benzene diamine core represents a key step in the evolution of this class of compounds. The benzene diamine scaffold provides a versatile platform for introducing substituents that can interact with specific biological targets. The aniline nitrogen atoms offer points for further chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize target binding and cellular activity.

A critical precursor and building block in the synthesis of many of these compounds is 4-thiomorpholinoaniline . This intermediate is typically synthesized from 4-(4-nitrophenyl)thiomorpholine through the reduction of the nitro group.[2] The facile synthesis of this key intermediate has paved the way for the development of a diverse library of thiomorpholinyl-benzene diamine derivatives.

The Rise of Thiomorpholinyl-Benzene Diamine Derivatives as Kinase Inhibitors

A pivotal moment in the history of thiomorpholinyl-benzene diamine compounds was their emergence as potent inhibitors of protein kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

The development of the anilino-quinoline scaffold as a potent kinase inhibitor core provided a fertile ground for the incorporation of the thiomorpholine moiety. The anilino group, a derivative of a benzene diamine, is crucial for interacting with the hinge region of the kinase ATP-binding pocket. The exploration of various substituents on this scaffold led to the discovery that the addition of a thiomorpholine-containing side chain could significantly enhance potency and modulate the pharmacokinetic profile.

Case Study: The Discovery and Development of Bosutinib

A prime example of the successful application of the thiomorpholinyl-benzene scaffold in kinase inhibition is the drug bosutinib (marketed as Bosulif®).[5] Bosutinib is a potent dual inhibitor of the Bcr-Abl and Src tyrosine kinases, and it is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4][6]

The core of bosutinib is a 4-anilinoquinoline-3-carbonitrile structure.[5] The 4-anilino portion is essential for its ATP-competitive binding to the kinase domain.[7] The discovery of bosutinib involved extensive structure-activity relationship (SAR) studies, which revealed the importance of the substituents on the anilino ring for potency and selectivity. While not a classic "diamine," the anilino-scaffold is a direct conceptual and synthetic relative.

The inclusion of a solubilizing side chain at the C7 position of the quinoline ring was found to be critical for the drug's overall properties. The choice of a piperazine-containing side chain, which can be considered a related heterocyclic amine to thiomorpholine, highlights the importance of this region for interacting with the solvent-exposed surface of the enzyme and for optimizing the drug's pharmacokinetic profile.[8] Although bosutinib itself contains a piperazine rather than a thiomorpholine in its final structure, the developmental history of anilino-quinoline kinase inhibitors saw the exploration of various heterocyclic side chains, with the principles being broadly applicable. The rationale for including such groups is to enhance solubility and provide a handle for modulating the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action of Bosutinib:

Bosutinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl and Src kinase domains.[7][9] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation of cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the thiomorpholinyl-benzene diamine scaffold has been guided by extensive SAR studies. Key insights include:

-

The Anilino-Linker: The NH-linker of the anilino group is a critical hydrogen bond donor to the hinge region of the kinase.

-

Substitution on the Benzene Ring: The nature and position of substituents on the aniline ring are crucial for potency and selectivity. Electron-withdrawing and lipophilic groups are often favored to enhance binding affinity.

-

The Thiomorpholine Moiety: The thiomorpholine ring, often part of a larger side chain, primarily influences the compound's physicochemical properties. Its role includes:

-

Solubility Enhancement: The polar nature of the thiomorpholine ring can improve aqueous solubility, which is often a challenge for kinase inhibitors.

-

Metabolic Modulation: The sulfur atom can be a site of metabolism (oxidation to the sulfoxide or sulfone), which can be engineered to control the drug's half-life and clearance.[2]

-

Conformational Constraint: The ring can help to position other functional groups in an optimal orientation for target binding.

-

Experimental Protocols

General Synthesis of 4-Thiomorpholinoaniline

A common route to the key intermediate, 4-thiomorpholinoaniline, involves a two-step process starting from 4-fluoronitrobenzene.

Step 1: Synthesis of 4-(4-nitrophenyl)thiomorpholine [2]

-

Reactants: 4-fluoronitrobenzene, thiomorpholine, and a base (e.g., triethylamine or potassium carbonate).

-

Solvent: A polar aprotic solvent such as acetonitrile or DMF.

-

Procedure: 4-fluoronitrobenzene and thiomorpholine are heated in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism. After the reaction is complete, the product is typically isolated by precipitation upon addition of water, followed by filtration and purification.

Step 2: Reduction of 4-(4-nitrophenyl)thiomorpholine to 4-thiomorpholinoaniline [2]

-

Reducing Agent: Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reduction (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).

-

Solvent: A protic solvent such as ethanol or methanol is commonly used for catalytic hydrogenation.

-

Procedure: The nitro compound is dissolved in the appropriate solvent, and the reducing agent is added. The reaction mixture is stirred until the reduction is complete. The product is then isolated by filtration (to remove the catalyst) and evaporation of the solvent. Purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the inhibitory activity of bosutinib against key target kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Bosutinib | Bcr-Abl | 1.2 | [11] |

| Bosutinib | Src | 1.0 | [11] |

| Bosutinib | Lyn | 1.1 | [7] |

| Bosutinib | Hck | 3.3 | [7] |

Future Perspectives and Conclusion

The history and discovery of thiomorpholinyl-benzene diamine compounds illustrate a successful interplay of rational drug design and serendipitous discovery. The journey from simple heterocyclic derivatives to highly potent and selective kinase inhibitors like bosutinib underscores the value of this chemical scaffold in medicinal chemistry.

Future research in this area is likely to focus on:

-

Exploring new therapeutic targets: The versatility of the thiomorpholinyl-benzene diamine scaffold suggests that it could be adapted to inhibit other classes of enzymes or interact with other receptors.

-

Developing next-generation inhibitors: The emergence of drug resistance is a constant challenge in kinase inhibitor therapy. The design of new analogs that can overcome resistance mutations will be an ongoing area of research.

-

Fine-tuning ADME properties: Further optimization of the thiomorpholine-containing side chains could lead to drugs with improved pharmacokinetic profiles, such as better oral bioavailability or longer half-lives.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bosutinib Monohydrate? Retrieved from [Link][9]

-

Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link][10]

-

Wikipedia. (2023, December 29). Bosutinib. Retrieved from [Link][7]

-

Puttini, M., Coluccia, M., & Gambacorti-Passerini, C. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Expert Opinion on Investigational Drugs, 15(11), 1385-1397.[3]

-

Gambacorti-Passerini, C., Piazza, R., & Corneo, G. (2013). Bosutinib: a review of preclinical and clinical studies in chronic myelogenous leukemia. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1333-1343.[4]

-

MDPI. (2024, February 22). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1842.[2]

-

Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.[8]

-

Clinicaltrials.eu. (n.d.). Bosutinib – Application in Therapy and Current Clinical Research. Retrieved from [Link][12]

-

National Cancer Institute. (n.d.). Clinical Trials Using Bosutinib. Retrieved from [Link][13]

-

Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2018). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 10(5), 118-123.[14]

-

Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv.[15]

-

Asquith, C. R. M., et al. (2020). Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. ChemMedChem, 15(2), 169-180.[16]

-

Pfizer Medical - US. (n.d.). BOSULIF® (bosutinib) Clinical Studies. Retrieved from [Link][17]

-

Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv.[18]

-

Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate.[19]

-

Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.[20]

-

Wang, Y., et al. (2015). A New and Practical Synthesis of Bosutinib. ResearchGate.[21]

-

Pfizer. (n.d.). Study 200 Study Design - Bosulif. Retrieved from [Link][22]

-

Cai, W., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed.[23]

-

Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.[24]

-

Boschelli, D. H., et al. (2001). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Journal of Medicinal Chemistry, 44(23), 3965-3977.[25]

-

Dawood, M., et al. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 53(8), 691-703.[26]

-

Cai, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. ResearchGate.[27]

-

ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link][28]

-

Rosti, G., et al. (2013). Bosutinib: a novel second-generation tyrosine kinase inhibitor. Expert Review of Anticancer Therapy, 13(2), 149-159.[6]

-

Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. Cancer Research, 69(6), 2384-2392.[29]

-

Markham, A. (2023). Bosutinib: Pediatric First Approval. Paediatric Drugs, 25(6), 787-791.[30]

-

Fierce Biotech. (2010, December 6). Pfizer Announces Phase 3 Results of Investigational Compound Bosutinib in Patients With Newly Diagnosed Chronic Myeloid Leukemia. Retrieved from [Link][31]

-

Gambacorti-Passerini, C., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 356.[11]

-

Boschelli, D. H., et al. (2001). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: Identification of potent 7-amino analogs. ResearchGate.[32]

-

Musumeci, F., Schenone, S., Brullo, C., & Botta, M. (2012). Last findings on dual inhibitors of abl and SRC tyrosine-kinases. Future Medicinal Chemistry, 4(7), 865-879.[33]

-

de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Molecules, 20(10), 18734-18751.[34]

-

Kumar, A., & Kumar, S. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(13), 7434-7440.[35]

-

Seeliger, M. A., et al. (2009). Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. PubMed.[36]

-

Google Patents. (2007). Process for the preparation of 4-phenoxy quinoline derivatives. Retrieved from [37]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 281-303.[1]

-

Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 868428.[38]

-

Musumeci, F., Schenone, S., Brullo, C., & Botta, M. (2012). An update on dual Src/Abl inhibitors. Future Medicinal Chemistry, 4(7), 865-879.[39]

-

The ASCO Post. (2018, March 10). Bosutinib in Newly Diagnosed Chronic-Phase Philadelphia Chromosome–Positive Chronic Myeloid Leukemia. Retrieved from [Link][40]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Retrieved from [Link][41]

-

YouTube. (2013, December 23). Dr. Shapiro Discusses Bosutinib in CML. Retrieved from [Link][42]

-

Abruzzese, E., et al. (2020). Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia. Therapeutic Advances in Hematology, 11, 2040620720963338.[43]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link][44]

-

Levinson, N. M., et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE, 7(4), e34101.[45]

-

Wen, P. Y., et al. (2012). Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma. Cancer, 118(22), 5649-5656.[46]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. minicule.com [minicule.com]

- 3. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Bosutinib: a novel second-generation tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bosutinib - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. ashpublications.org [ashpublications.org]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Facebook [cancer.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pfizermedical.com [pfizermedical.com]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bosulif.pfizerpro.com [bosulif.pfizerpro.com]

- 23. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 25. Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. ClinPGx [clinpgx.org]

- 29. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. fiercebiotech.com [fiercebiotech.com]

- 32. researchgate.net [researchgate.net]

- 33. Last findings on dual inhibitors of abl and SRC tyrosine-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 35. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. EP1777218A1 - Process for the preparation of 4-phenoxy quinoline derivatives - Google Patents [patents.google.com]

- 38. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 39. An update on dual Src/Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. Bosutinib in Newly Diagnosed Chronic-Phase Philadelphia Chromosome–Positive Chronic Myeloid Leukemia - The ASCO Post [ascopost.com]

- 41. prepchem.com [prepchem.com]

- 42. m.youtube.com [m.youtube.com]

- 43. Practical considerations in the management of patients treated with bosutinib for chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 44. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 45. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Phase 2 study of bosutinib, a Src inhibitor, in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine: A Detailed Protocol and Mechanistic Overview

An Application Note for the Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-thiomorpholin-4-ylbenzene-1,2-diamine, a valuable diamine building block in medicinal chemistry and materials science. The described two-step protocol involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form an N-aryl bond, followed by a reduction of nitro groups to yield the target diamine. This document offers detailed, step-by-step experimental procedures, mechanistic insights, and safety considerations to ensure reproducible and safe execution in a laboratory setting.

Introduction

4-Thiomorpholin-4-ylbenzene-1,2-diamine is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. The presence of the thiomorpholine moiety can enhance lipophilicity and introduce a site for metabolic oxidation, while the ortho-diamine functionality is a versatile precursor for the construction of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These resulting structures are of significant interest in drug discovery programs targeting a range of diseases.

The synthesis of this diamine can be efficiently achieved through a robust two-step sequence. The first step leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where the nitrogen atom of thiomorpholine displaces a leaving group on an electron-deficient aromatic ring.[1] The subsequent step involves the reduction of nitro groups on the aromatic ring to the desired amino functionalities.[2] This application note details a reliable protocol starting from commercially available precursors.

Overall Synthetic Scheme

The synthesis of 4-thiomorpholin-4-ylbenzene-1,2-diamine is accomplished via a two-step process as illustrated below. The first step is the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and thiomorpholine to yield 4-(2,4-dinitrophenyl)thiomorpholine. The second step is the reduction of the dinitro intermediate to the final product, 4-thiomorpholin-4-ylbenzene-1,2-diamine.

Figure 1: Overall synthetic workflow for 4-thiomorpholin-4-ylbenzene-1,2-diamine.

Part 1: Synthesis of 4-(2,4-dinitrophenyl)thiomorpholine via Nucleophilic Aromatic Substitution (SNAr)

Principle and Mechanistic Insights

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds on aromatic rings. This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring.[3] In this protocol, the nucleophilic nitrogen of thiomorpholine attacks the carbon atom bearing the fluorine leaving group on the 2,4-dinitrobenzene ring. The presence of two nitro groups, ortho and para to the leaving group, is crucial as they stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the desired product.

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Fluoro-2,4-dinitrobenzene | ≥99% | Sigma-Aldrich |

| Thiomorpholine | 98% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |

| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |

| Deionized water | - | - |

| Anhydrous sodium sulfate | ACS reagent, granular | Fisher Scientific |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2,4-dinitrobenzene (1.86 g, 10 mmol) and acetonitrile (30 mL).

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Add thiomorpholine (1.03 g, 10 mmol) to the solution, followed by the dropwise addition of triethylamine (2.1 mL, 15 mmol).

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a yellow-orange solid, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield pure 4-(2,4-dinitrophenyl)thiomorpholine.

Part 2: Synthesis of 4-Thiomorpholin-4-ylbenzene-1,2-diamine via Reduction of Dinitroarene

Principle and Mechanistic Insights

The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis.[2] Several reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst) and metal-acid systems (e.g., SnCl₂ in HCl, or Fe in acetic acid).[5] The use of tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of nitroarenes. In this reaction, SnCl₂ acts as the reducing agent, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

Experimental Protocol

This protocol is based on standard procedures for the reduction of dinitroarenes using tin(II) chloride.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-(2,4-Dinitrophenyl)thiomorpholine | As synthesized in Part 1 | - |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |

| Concentrated Hydrochloric Acid (HCl) | 37% | Fisher Scientific |

| Ethanol (EtOH) | 200 proof | Fisher Scientific |

| Sodium hydroxide (NaOH) | Pellets, ACS reagent, ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific |

| Deionized water | - | - |

| Anhydrous sodium sulfate | ACS reagent, granular | Fisher Scientific |

Procedure

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(2,4-dinitrophenyl)thiomorpholine (2.69 g, 10 mmol) in ethanol (50 mL).

-

In a separate beaker, dissolve tin(II) chloride dihydrate (22.56 g, 100 mmol) in concentrated hydrochloric acid (25 mL). Caution: This is an exothermic process and should be done in an ice bath.

-

Slowly add the SnCl₂/HCl solution to the suspension of the dinitro compound.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture in an ice bath.

-

Slowly and carefully basify the mixture by adding a 10 M aqueous solution of sodium hydroxide until the pH is approximately 10-12. A thick, white precipitate of tin hydroxides will form.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with dichloromethane (3 x 50 mL).

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-thiomorpholin-4-ylbenzene-1,2-diamine as a solid, which may darken upon exposure to air.

-

The product can be purified by flash column chromatography on silica gel (eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) if necessary.

Characterization

The identity and purity of the final product, 4-thiomorpholin-4-ylbenzene-1,2-diamine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

1-Fluoro-2,4-dinitrobenzene: is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Thiomorpholine: has a strong, unpleasant odor and is a skin and eye irritant. Handle in a fume hood.

-

Triethylamine: is flammable and corrosive. Avoid inhalation and contact with skin and eyes.

-

Concentrated Hydrochloric Acid: is highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE.

-

Tin(II) chloride: is harmful if swallowed and can cause skin and eye irritation.

-

The reduction of nitro compounds can be exothermic. Ensure proper temperature control, especially during the addition of reagents.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Incomplete reaction | Insufficient reaction time or temperature. Inactive base. | Monitor reaction by TLC. If starting material persists, extend reflux time. Ensure the triethylamine is of good quality and used in sufficient excess. |

| Step 2: Incomplete reduction | Insufficient reducing agent. | Use a larger excess of SnCl₂·2H₂O. Ensure the reaction is heated for an adequate amount of time. |

| Product darkens rapidly | Oxidation of the diamine product. | Work up the reaction and purify the product as quickly as possible. Store the final product under an inert atmosphere (e.g., argon or nitrogen). |

This application note provides a reliable and detailed two-step synthesis for 4-thiomorpholin-4-ylbenzene-1,2-diamine from readily available starting materials. The protocols for both the Nucleophilic Aromatic Substitution and the subsequent dinitro reduction are well-established and can be performed in a standard organic chemistry laboratory. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and materials science.

References

-

Kardile, D.P., & Kalyane, N.V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Buchwald–Hartwig amination. (2023, December 22). In Wikipedia.

-

Improving the efficiency of palladium-catalyzed amination for morpholine synthesis. (n.d.). BenchChem.

-

Picek, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795.

-

Fathalla, M. F., Kassem, T. S., & Hamed, E. A. (2014). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 6(3).

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9472-9481.

-

Nucleophilic aromatic substitution. (2023, November 28). In Wikipedia.

-

Hamed, E. A., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical Research, 2005(7), 413-416.

-

4-(Thiomorpholin-4-yl)benzene-1,2-diamine. (n.d.). Sigma-Aldrich.

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

Kariuki, B. M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 6(3), 1640-1651.

-

Kim, B. H., et al. (2010). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. HETEROCYCLES, 81(2), 317.

-

Reduction of nitro compounds. (2023, August 16). In Wikipedia.

-

16.7: Nucleophilic Aromatic Substitution. (2021, March 5). Chemistry LibreTexts.

-

The design and Synthesis of 5-(morpholin-4-yl)-N'-sulfonyl-1,2,3-thiadiazole-4-amidines. (n.d.).

-

Arylation of morpholine with various aryl halides catalyzed by MnCl 2 ·4H 2 O. (n.d.). ResearchGate.

-

Method of synthesis of morpholino oligomers. (n.d.). Google Patents.

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.

-

Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5).

-

Thiomorpholine. (2023, May 22). In Wikipedia.

-

Method of synthesis of morpholino oligomers. (n.d.). Google Patents.

-

Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.

-

Barman, J., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437.

-

Barman, J., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate.

-

Barman, J., et al. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv.

-

Wang, D., et al. (2023). Enantioselective Chan-Lam S-Arylation of Sulfenamides. ChemRxiv.

-

Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(26).

-

Sini, M., et al. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry, 8, 253-258.

Sources

Optimal solvents for nucleophilic substitution using 4-Thiomorpholin-4-ylbenzene-1,2-diamine

Application Note & Protocol

Topic: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 4-Thiomorpholin-4-ylbenzene-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Thiomorpholin-4-ylbenzene-1,2-diamine is a valuable scaffold in medicinal chemistry, frequently employed as a key building block in the synthesis of complex therapeutic agents.[1][2] Its utility often involves nucleophilic aromatic substitution (SNAr) reactions to introduce further diversity and functionality. The success of these transformations—in terms of reaction rate, yield, and purity—is critically dependent on the judicious selection of the reaction solvent. This document provides a detailed guide to understanding the mechanistic role of solvents in SNAr reactions involving this substrate, presents a comparative analysis of common solvents, and offers a robust, validated protocol for practical application.

Introduction: The Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine moiety is a "privileged scaffold" in modern pharmacology, recognized for its presence in a wide array of bioactive compounds.[3] Its unique physicochemical properties, including increased lipophilicity compared to its morpholine analog, make it an attractive component in drug design for enhancing cell permeability and metabolic stability.[4] Thiomorpholine derivatives have demonstrated a broad spectrum of therapeutic activities, including antibacterial, antioxidant, and kinase inhibition properties.[1][5]

4-Thiomorpholin-4-ylbenzene-1,2-diamine, with its vicinal diamine functionality, serves as a versatile precursor for the construction of heterocyclic systems like benzimidazoles, which are themselves prevalent in many FDA-approved drugs.[6] The nucleophilic character of the diamine allows for SNAr reactions, a powerful method for forming C-N bonds on activated aromatic rings.[7] However, the efficiency of this key reaction is profoundly influenced by the solvent system, which dictates the reactivity of the nucleophile and the stability of the reaction intermediates.

Mechanistic Rationale: The Solvent's Role in SNAr Reactions

Nucleophilic aromatic substitution typically proceeds via a two-step addition-elimination mechanism, which is fundamentally different from aliphatic SN1/SN2 pathways.[8][9] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, temporarily breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The reaction concludes with the expulsion of a leaving group, restoring the ring's aromaticity.

Figure 1: The Addition-Elimination mechanism of SNAr reactions.

The rate-determining step is the formation of the Meisenheimer complex. Therefore, the optimal solvent must facilitate this step by:

-

Dissolving the Reactants: Ensuring the substrate and nucleophile are in the solution phase to react.

-

Stabilizing the Charged Intermediate: A polar solvent can stabilize the anionic Meisenheimer complex, lowering the activation energy.

-

Maximizing Nucleophile Reactivity: The solvent should not overly solvate or "cage" the nucleophile, which would hinder its ability to attack the electrophilic ring.

This leads to a clear preference for polar aprotic solvents in SNAr reactions.[10][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments, allowing them to effectively solvate cations (like the counter-ion of the base, e.g., K⁺ from K₂CO₃) while leaving the anionic nucleophile relatively "naked" and highly reactive.[12][13] This significantly accelerates the rate of nucleophilic attack.

-